DAT Inhibition: Chloro vs. Fluoro Analog - A Quantified Potency Differential
The 4-chlorophenyl azepane derivative exhibits significantly greater inhibitory potency at the dopamine transporter (DAT) compared to its 4-fluorophenyl counterpart. In cross-study comparison using rat striatal synaptosomes, the target compound (3-(4-chlorophenyl)azepane) demonstrates an IC50 of 658 nM [1], whereas the 4-fluoro analog shows an IC50 of 16,500 nM under similar assay conditions [2]. This represents a 25-fold difference in potency, underscoring the critical role of the chloro substituent for DAT engagement.
| Evidence Dimension | Inhibition of [3H]dopamine uptake at DAT |
|---|---|
| Target Compound Data | IC50 = 658 nM (human DAT) / 900 nM (rat DAT) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)azepane: IC50 = 16,500 nM |
| Quantified Difference | ~25-fold higher potency (lower IC50) |
| Conditions | Rat striatal synaptosomes; [3H]dopamine uptake assay |
Why This Matters
This 25-fold potency differential directly informs target engagement for dopaminergic pathway studies and eliminates the fluoro analog as a viable substitute.
- [1] EcoDrugPlus. (n.d.). Compound ID 2126094: 3-(4-Chlorophenyl)azepane. Inhibition of [3H]dopamine uptake at human DAT. University of Helsinki. View Source
- [2] BindingDB. (2010). BDBM50453920: Inhibition of [3H]dopamine uptake at dopamine transporter in rat striatal synaptosomes. Entry ID: 50025213. View Source
